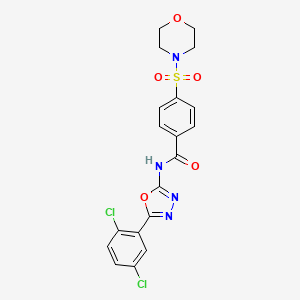
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMOG, is a chemical compound that is widely used in scientific research. It is a hypoxia-mimicking agent that can induce the expression of hypoxia-inducible factor (HIF) and its downstream target genes.
作用机制
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide acts as a prolyl hydroxylase inhibitor (PHI), which can stabilize HIF by preventing its degradation through the ubiquitin-proteasome pathway. Under normoxic conditions, HIF is hydroxylated by PHIs, which allows it to bind to von Hippel-Lindau (VHL) protein and undergo ubiquitination and degradation. However, under hypoxic conditions or in the presence of PHIs such as this compound, HIF is not hydroxylated and can escape degradation, leading to its accumulation and activation of downstream target genes.
Biochemical and Physiological Effects:
This compound can induce a wide range of biochemical and physiological effects, depending on the cell type, tissue, and context. Some of the effects of this compound include increased angiogenesis, altered metabolism, reduced inflammation, and enhanced cell survival. This compound has been shown to promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. This compound can also alter metabolism by regulating the expression of genes involved in glucose and lipid metabolism. In addition, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Finally, this compound can enhance cell survival by activating anti-apoptotic genes and promoting autophagy.
实验室实验的优点和局限性
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments, such as its ability to induce HIF expression in a controlled and reversible manner, its relatively low toxicity, and its stability in cell culture and animal models. However, there are also some limitations to the use of this compound, such as its potential off-target effects, its variable potency across different cell types and species, and its limited ability to mimic the complex microenvironment of hypoxia in vivo.
未来方向
There are several future directions for the use of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide in scientific research. One direction is to further elucidate the molecular mechanisms of this compound-induced HIF activation and downstream effects. Another direction is to explore the therapeutic potential of this compound for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. In addition, future studies could investigate the optimal dosing and delivery methods of this compound, as well as its potential combination with other drugs or therapies. Finally, there is a need to develop more specific and potent PHIs that can target HIF and its downstream pathways with greater selectivity and efficacy.
合成方法
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized using a multistep process starting from 2,5-dichlorophenylhydrazine. The first step is the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroformate to form the corresponding carbamate. This is followed by a reaction with potassium cyanate to produce the oxadiazole ring. The final step is the reaction of the oxadiazole with 4-(morpholinosulfonyl)benzoyl chloride to form this compound.
科学研究应用
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is widely used in scientific research as a hypoxia-mimicking agent. It can induce the expression of HIF and its downstream target genes, which play important roles in various physiological and pathological processes, such as angiogenesis, metabolism, inflammation, and cancer. This compound has been used to study the molecular mechanisms of hypoxia-induced gene expression and to identify potential therapeutic targets for various diseases.
属性
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O5S/c20-13-3-6-16(21)15(11-13)18-23-24-19(30-18)22-17(26)12-1-4-14(5-2-12)31(27,28)25-7-9-29-10-8-25/h1-6,11H,7-10H2,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKJEWUHSIDSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)
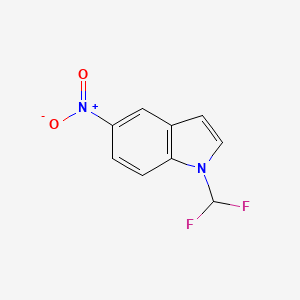

![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
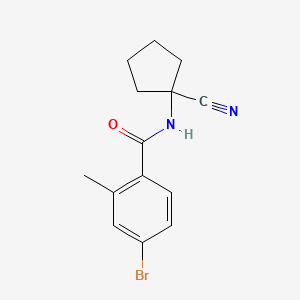
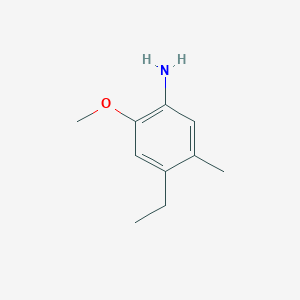

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
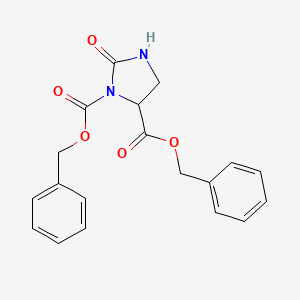
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)